

taranabant body mass index BMI dose adjustment

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Compound Focus: Taranabant

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Taranabant Pharmacokinetics and BMI

A population pharmacokinetic model found that while BMI had a **statistically significant** effect on **taranabant's** apparent clearance (CL/F) and the apparent volume of a peripheral compartment (V2/F), these effects were **modest in magnitude and not considered clinically relevant** [1].

The table below summarizes the key pharmacokinetic parameters and the influence of BMI:

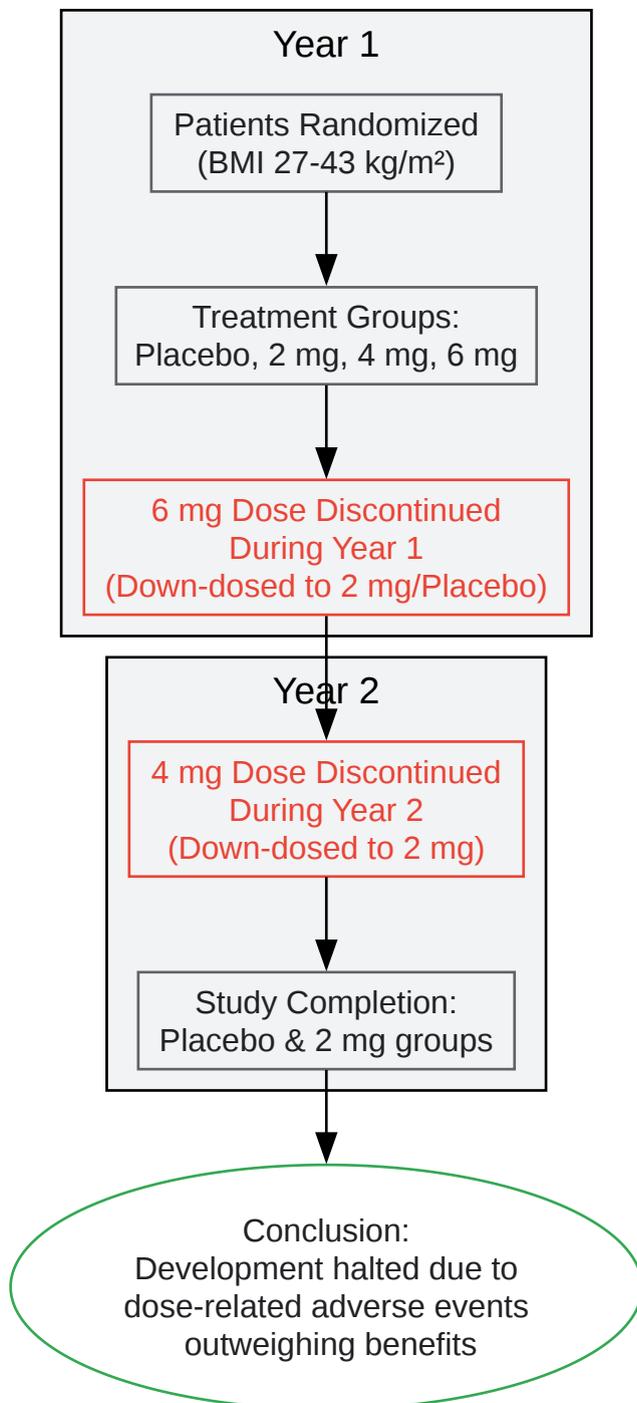
Parameter	Population Mean Estimate	Influence of BMI
Apparent Clearance (CL/F)	25.4 L/h	Statistically significant, but clinically modest/relevant [1]
Apparent Steady-State Volume of Distribution (V _{ss} /F)	2,578 L	-
Apparent Volume of Peripheral Compartment (V2/F)	-	Statistically significant, but clinically modest/relevant [1]
Recommended Dose Adjustment	Not warranted [1]	

Efficacy and Safety Across BMI in Clinical Trials

Clinical trials enrolled participants with a BMI ≥ 27 kg/m² and demonstrated **taranabant**'s efficacy in promoting weight loss across this range [2] [3]. However, dose-related adverse events were a significant concern.

The following workflow diagram illustrates the design and outcomes of a key high-dose clinical trial.

High-Dose Taranabant Clinical Trial (104-Week Design)



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The trial demonstrated significant weight loss compared to placebo at both the 2 mg and 4 mg doses. However, the higher doses (6 mg and 4 mg) were sequentially discontinued during the trial due to an

increased incidence of adverse events in the **gastrointestinal, nervous, and psychiatric systems** [2]. The developers concluded that the overall safety and efficacy profile did not support further development [2].

Experimental Protocols for Reference

For researchers, here are the methodologies from key pharmacokinetic and clinical studies on **taranabant**.

Population Pharmacokinetic Model Development

- **Data Source:** Pooled data from **12 Phase 1 studies** and **one Phase 2 study** [1].
- **Samples:** 6,834 plasma concentrations from 187 healthy and 385 obese subjects [1].
- **Software:** Model developed using **NONMEM** [1].
- **Model Structure:** A **three-compartment model** with first-order absorption and elimination best described the data [1].
- **Covariate Analysis:** A standard analysis using forward selection ($\alpha=0.05$) and backward elimination ($\alpha=0.001$) was conducted to identify influential covariates like BMI and creatinine clearance [1].

High-Dose Clinical Trial Protocol [2]

- **Design:** Double-blind, randomized, placebo-controlled study.
- **Duration:** 104 weeks.
- **Participants:** Overweight and obese patients (BMI 27-43 kg/m²).
- **Intervention:** Randomized to placebo, **taranabant** 2 mg, 4 mg, or 6 mg.
- **Primary Efficacy Measurements:**
 - Change from baseline in body weight.
 - Proportion of patients achieving $\geq 5\%$ and $\geq 10\%$ weight loss.
 - Change in waist circumference.
- **Safety Measurements:** Monitoring of adverse experiences across organ systems.

Regulatory Context for Obesity Drug Development

While **taranabant** was developed before its release, the **2025 FDA guidance** for weight reduction drugs provides a modern framework for development requirements [4]:

- **Terminology:** The focus is now on "**sustained weight reduction**" as a long-term treatment goal [4].

- **BMI in Trials:** BMI remains the primary criterion for trial enrollment, but the guidance acknowledges its limitations. Eligibility typically includes [4]:
 - BMI \geq 30 kg/m², or
 - BMI \geq 27 kg/m² with at least one weight-related comorbidity.
- **Safety Database:** Recommends a substantial safety database, typically involving 3,000 subjects on the investigational drug and 1,500 on placebo for at least one year [4].

Frequently Asked Questions

Was taranabant ever approved by the FDA? No, **taranabant** was not approved. Following clinical trials, the manufacturer decided to discontinue its development after determining that its overall safety and efficacy profile, characterized by dose-related adverse events, did not support further development or regulatory approval [2].

Why is no dose adjustment for BMI needed for taranabant? Although a population pharmacokinetic analysis found a statistically significant relationship between BMI and some pharmacokinetic parameters, the magnitude of this effect was deemed too small to be clinically relevant. Therefore, the model indicated that clinical dose adjustment based on BMI was not necessary [1].

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References

1. Development of a Population Pharmacokinetic Model for ... [pmc.ncbi.nlm.nih.gov]
2. A clinical trial assessing the safety and efficacy of ... [pubmed.ncbi.nlm.nih.gov]
3. A clinical trial assessing the safety and efficacy of ... [experts.illu.edu]
4. New FDA Guidance: Developing Drugs and Biological ... [medpace.com]

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